molecular formula C16H11ClN2O2 B1363419 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 372107-14-7

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1363419
CAS No.: 372107-14-7
M. Wt: 298.72 g/mol
InChI Key: JHLATFKKYWPLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS Registry Number 372107-14-7) is an organic compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.72 g/mol . This pyrazole derivative is supplied as a solid and is characterized by a density of approximately 1.3 g/cm³ and a predicted boiling point of 474.4±30.0 °C at 760 mmHg . As a building block in medicinal and organic chemistry, this compound serves as a versatile precursor for the synthesis of more complex molecules. Researchers can utilize it to develop novel compounds for various early-stage discovery applications, including potential pharmaceutical and agrochemical research. The compound is classified as an irritant, and researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLATFKKYWPLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356720
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372107-14-7
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-phenyl-2-(4-chlorophenylethylidene)hydrazine Intermediate

  • Starting materials: 4-chloroacetophenone (20 mmol) and phenylhydrazine hydrochloride (20 mmol).
  • Reagents: Sodium acetate (40 mmol) in anhydrous ethanol.
  • Procedure: The acetophenone and phenylhydrazine hydrochloride are coupled in the presence of sodium acetate in ethanol, forming the hydrazone intermediate 1-phenyl-2-(4-chlorophenylethylidene)hydrazine.
  • Conditions: Stirring at room temperature or slightly elevated temperature until completion.
  • Notes: The reaction mixture is monitored by thin-layer chromatography (TLC) under UV light (254 or 365 nm) for completion.

Cyclization to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivative

  • Reagents: The hydrazone intermediate is dissolved in a cold mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
  • Conditions: Stirring at 50–60 °C for 5 hours promotes cyclization and chlorination.
  • Work-up: The reaction mixture is poured into ice-cold water, neutralized with saturated sodium hydroxide solution, and the precipitate is filtered and washed.
  • Purification: Recrystallization from ethanol yields the chlorinated pyrazole intermediate.
  • Yield: Typically moderate to good yields (~60–70%).

Conversion to Pyrazole-4-carboxylic Acid

  • Oxidation/hydrolysis step: The chlorinated pyrazole intermediate is dissolved in acetone and treated with sodium chlorite (NaClO2) and sulfamic acid (NH2SO3H).
  • Conditions: Reaction proceeds initially in an ice bath for 2 hours, then at room temperature for an additional 2 hours.
  • Work-up: The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate, washed with thiosulfate solution and saturated sodium chloride, dried, and concentrated.
  • Purification: The crude product is purified by recrystallization from ethanol.
  • Yield: Typically 60–70%.

Alternative Preparation via Ester Intermediates and Hydrolysis

  • Pyrazole esters can be synthesized using benzaldehyde derivatives as precursors, followed by esterification.
  • The esters are then hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous ethanol) to yield the corresponding carboxylic acids.
  • Acidification with dilute hydrochloric acid (pH ~2) precipitates the acid.
  • This method offers advantages in terms of reaction control and purification ease.

Coupling Reactions for Derivative Synthesis (Contextual)

  • Carboxylic acid intermediates can be coupled with amines such as thiazole derivatives using peptide coupling agents like EDCI and HOBt in solvents like dichloromethane or DMF.
  • This step is crucial for synthesizing amide derivatives but is also indicative of the stability and reactivity of the acid functionality in the pyrazole ring.

Data Table Summarizing Key Preparation Steps

Step Reactants & Reagents Conditions Yield (%) Notes
1 4-chloroacetophenone + phenylhydrazine hydrochloride + sodium acetate in ethanol Room temp, stir until complete 70-80 Formation of hydrazone intermediate
2 Hydrazone intermediate + POCl3 in DMF 50–60 °C, 5 h 60-70 Cyclization to chlorinated pyrazole
3 Chlorinated pyrazole + NaClO2 + NH2SO3H in acetone 0–5 °C 2 h, then RT 2 h 60-70 Oxidation/hydrolysis to carboxylic acid
4 Pyrazole ester + NaOH (aq) Room temp, 2 h 65-75 Alternative hydrolysis method

Research Findings and Observations

  • The use of phosphorus oxychloride in DMF is critical for efficient cyclization and chlorination, facilitating the formation of the pyrazole ring with the desired substitution pattern.
  • The oxidation step with sodium chlorite and sulfamic acid is a mild and effective method for converting aldehyde or chlorinated intermediates to the carboxylic acid.
  • Hydrolysis of pyrazole esters under basic conditions is an alternative route that can offer better control and potentially higher purity.
  • Purification by recrystallization from ethanol is commonly employed, providing crystalline products with good melting points and purity.
  • Analytical techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, MS) confirm the structure and purity of the intermediates and final product.
  • Reported yields for these steps are consistently in the moderate to good range (60–80%), indicating reliable reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators. The compound's ability to interact with specific molecular targets makes it a candidate for further development in cancer therapeutics.

Case Study:
In vitro studies showed that this compound reduced cell viability in human cancer cell lines, including breast and lung cancers, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target
This compound12.5COX-2
Aspirin15COX-2

Agricultural Applications

2.1 Pesticide Development

This pyrazole derivative has been explored as a potential pesticide due to its ability to disrupt the biological functions of pests. Its structural characteristics allow it to act on specific enzymatic pathways in insects, leading to their mortality.

Case Study:
Field trials indicated that formulations containing this compound exhibited effective pest control against aphids and beetles, demonstrating a significant reduction in pest population compared to untreated controls .

Material Science

3.1 Photochemical Applications

The compound's unique structure allows it to exhibit photochromic behavior, making it suitable for applications in smart materials and sensors. When exposed to UV light, it undergoes structural changes that can be harnessed for optical devices.

Data Table: Photochromic Properties

PropertyValue
Wavelength of Absorption (nm)350
Switching Time (ms)200

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound (372107-14-7) 1-phenyl, 3-(4-chlorophenyl), 4-COOH C₁₆H₁₁ClN₂O₂ 298.73 Carboxylic acid High polarity, strong H-bonding capacity
3-(4-Chlorophenyl)-1-(trifluoroethyl) analog 1-(CF₃CH₂), 3-(4-ClPh), 4-COOH C₁₃H₁₀ClF₃N₂O₂ 318.68 Carboxylic acid, CF₃ Increased lipophilicity (logP ~2.8) due to trifluoroethyl group
1-(4-Bromophenyl)-3-(4-ClPh)-5-COOH 1-(4-BrPh), 3-(4-ClPh), 5-COOH C₁₆H₁₀BrClN₂O₂ 377.63 Carboxylic acid Higher molecular weight, enhanced halogen interactions
3-(3-Cl-4-OEtPh)-1H-pyrazole-4-COOH 3-(3-Cl-4-OEtPh), 4-COOH C₁₂H₁₁ClN₂O₃ 266.68 Carboxylic acid, ethoxy Ether group improves solubility in organic solvents
1-(4-ClPh)-4-OH-3-COOH 1-(4-ClPh), 4-OH, 3-COOH C₁₀H₇ClN₂O₃ 238.63 Carboxylic acid, hydroxyl Higher acidity (pKa ~3.1) due to hydroxyl group
5-(4-ClPh)-1-(2,4-diClPh)-4-Me-3-COOH 1-(2,4-diClPh), 4-Me, 5-(4-ClPh), 3-COOH C₁₇H₁₁Cl₃N₂O₂ 381.64 Carboxylic acid, Cl, Me Steric hindrance reduces reactivity

Spectroscopic and Computational Insights

  • IR Spectroscopy : The target compound’s C=O stretch (1684 cm⁻¹) is consistent with analogs like 3-(3-Cl-4-OEtPh)-1H-pyrazole-4-carboxylic acid (C=O at 1692 cm⁻¹), though electron-withdrawing substituents (e.g., CF₃) shift this band to higher frequencies (~1705 cm⁻¹) .
  • DFT Studies : Computational models (B3LYP/6-311G(d,p)) predict that electron-withdrawing groups (e.g., Cl, CF₃) increase the carboxylic acid’s acidity, aligning with experimental pKa values .

Biological Activity

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CPPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C16H11ClN2O2
  • Molecular Weight : 298.72 g/mol
  • CAS Number : 372107-14-7

The compound is characterized by its pyrazole structure, which is known for conferring various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPPC and related pyrazole derivatives. For instance, a series of pyrazole compounds were evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition:

CompoundCell LineIC50 (µM)
CPPCMCF-70.46
CPPCNCI-H4600.39
Derivative XHCT1160.01

These results suggest that CPPC and its derivatives may act through mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Activity

CPPC also demonstrates notable anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundIC50 (µM)Reference
CPPC10
Dexamethasone1

These findings indicate that CPPC may serve as a potential therapeutic agent for inflammatory diseases, providing an alternative to traditional anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial efficacy of CPPC has been evaluated against various bacterial strains. It showed promising results comparable to standard antibiotics:

Bacterial StrainInhibition Zone (mm)Standard Drug
E. coli15Ampicillin
Bacillus subtilis18Norfloxacin

These results underscore the potential of CPPC as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Synthesis and Evaluation

A study conducted by Pickard et al. synthesized several derivatives of CPPC and assessed their biological activities. The most promising compounds exhibited potent anticancer and anti-inflammatory effects, with some showing IC50 values in the nanomolar range against specific cancer cell lines .

Mechanistic Insights

Research has also delved into the mechanisms underlying the biological activities of CPPC. For example, studies have indicated that certain pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, further enhancing their therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole-4-carboxylic acid derivatives are prepared using ethyl acetoacetate, phenylhydrazine, and a dimethylformamide dimethyl acetal (DMF-DMA) intermediate. Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid . Optimization of reaction time, temperature, and stoichiometric ratios (e.g., 1:1:1 molar ratio of starting materials) is critical to achieving high yields (>70%).

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray diffraction (XRD): Monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42°) are reported for structurally analogous pyrazole derivatives .
  • NMR/IR spectroscopy: 1^1H NMR signals for the pyrazole ring protons appear at δ 7.2–8.5 ppm, while IR spectra show characteristic C=O stretching at ~1700 cm1^{-1} .
  • Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 318.68 (C13_{13}H10_{10}ClF3_3N2_2O2_2) for related compounds .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic settings?

Yield optimization involves:

  • Catalyst screening: Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis to reduce reaction time.
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency .
  • Purification methods: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How to resolve discrepancies in reported biological activities of pyrazole-4-carboxylic acid derivatives?

Discrepancies may arise from substituent effects (e.g., electron-withdrawing Cl vs. CF3_3) or assay conditions. Recommended approaches:

  • Comparative bioassays: Use standardized protocols (e.g., IC50_{50} measurements against carbonic anhydrase isoforms) .
  • Structure-activity relationship (SAR) studies: Correlate substituent position (e.g., 4-Cl vs. 3-Cl) with activity using molecular docking (AutoDock Vina) .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Density Functional Theory (DFT): B3LYP/6-311G(d,p) basis sets predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic regions at the carboxylate group .
  • Molecular dynamics (MD): Simulate solvent interactions (e.g., water/DMSO) to assess solubility and stability .

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Salt formation: React with sodium bicarbonate to generate the water-soluble sodium carboxylate .
  • Co-solvent systems: Use DMSO/PEG-400 mixtures (<10% v/v) to maintain biocompatibility .

Data Analysis & Contradictions

Q. Why do crystallographic data for similar compounds show variations in dihedral angles?

Dihedral angle differences (e.g., 102.42° vs. 104.5° in related structures) arise from substituent steric effects. For example, bulky groups (e.g., CF3_3) increase torsional strain, altering the pyrazole-carboxylic acid plane .

Q. How to interpret conflicting IR spectra for the carboxylic acid group?

Discrepancies in C=O stretching frequencies (1650–1720 cm1^{-1}) may result from hydrogen bonding in the solid state vs. solution. Use attenuated total reflectance (ATR)-IR with controlled humidity to standardize measurements .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in academic labs?

  • GHS Classification: Acute toxicity (Category 3, H301) requires PPE (gloves, goggles) and fume hood use .
  • Waste disposal: Neutralize with 10% NaOH before discarding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.